(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol
Overview
Description
(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is an organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Phenylmethanol Moiety: This step involves the reduction of a suitable precursor, such as a benzaldehyde derivative, using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides, amines, or halides.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The phenylmethanol moiety can undergo various transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzyloxy)-5-methylphenyl)methanol: Similar structure but with a methyl group instead of a tert-butyl group.
(2-(Benzyloxy)-5-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a tert-butyl group.
(2-(Benzyloxy)-5-isopropylphenyl)methanol: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and steric properties. This makes it distinct from other similar compounds and provides unique opportunities for its application in various fields.
Properties
IUPAC Name |
(5-tert-butyl-2-phenylmethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11,19H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLPOMDYTCFGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732343 | |
Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-25-1 | |
Record name | 5-(1,1-Dimethylethyl)-2-(phenylmethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246213-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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